L-Hgn(Trt)-OH

Description

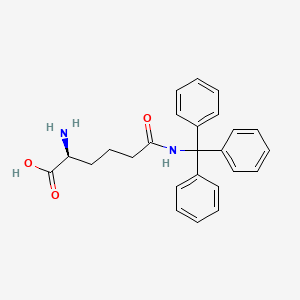

Based on these analogs, L-Hgn(Trt)-OH is inferred to be a trityl (triphenylmethyl, Trt)-protected amino acid derivative. The Trt group is commonly used in peptide synthesis to protect reactive side-chain amines, enhancing stability during chemical reactions .

Key properties of Trt-protected compounds include:

- Chemical Stability: The bulky Trt group shields amino groups from undesired reactions, enabling selective deprotection under mild acidic conditions .

- Solubility: Trt-protected amino acids are typically sparingly soluble in aqueous solutions but dissolve well in organic solvents like DMSO or acetonitrile. Heating (37°C) and sonication are often required to improve solubility .

- Storage: Recommended storage at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .

Properties

Molecular Formula |

C25H26N2O3 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(2S)-2-amino-6-oxo-6-(tritylamino)hexanoic acid |

InChI |

InChI=1S/C25H26N2O3/c26-22(24(29)30)17-10-18-23(28)27-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18,26H2,(H,27,28)(H,29,30)/t22-/m0/s1 |

InChI Key |

AQYOHIZMXFYUIK-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Below is a detailed comparison of L-Hgn(Trt)-OH analogs, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Protecting Group Diversity :

- Z-Gln(Trt)-OH and Boc-D-Cys(Trt)-OH employ dual protection strategies (Z/Boc + Trt), enabling orthogonal deprotection for complex peptide assembly .

- Fmoc-Cys(Trt)-OH uses base-labile Fmoc, allowing Trt to remain intact during synthesis .

Solubility and Handling :

- H-Gln(Trt)-OH and Boc-D-Cys(Trt)-OH require organic solvents (e.g., DMSO) and sonication for solubility .

- Z-Gln(Trt)-OH exhibits lower solubility in polar solvents due to its larger benzyloxycarbonyl (Z) group .

Synthesis and Purity :

- Fmoc-Cys(Trt)-OH achieves 98.5% purity via optimized HPLC protocols, with identified impurities (e.g., Trt-Cl, Trt-OH) .

- Manual vs. microfluidics synthesis methods show differences in particle size and polydispersity (PDI) for Trt-protected compounds, impacting scalability .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.